molecular formula C8H14O4 B13535521 Methyl 3-oxo-4-(propan-2-yloxy)butanoate

Methyl 3-oxo-4-(propan-2-yloxy)butanoate

Cat. No.: B13535521
M. Wt: 174.19 g/mol
InChI Key: AIDRUTSWUIBYDG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(propan-2-yloxy)butanoate is a β-keto ester derivative characterized by a methyl ester group at the terminal carboxyl position and an isopropoxy substituent at the fourth carbon of the butanoate backbone. This compound is structurally significant due to its keto-enol tautomerism, which enhances its reactivity in organic synthesis, particularly in cyclocondensation reactions (e.g., Hantzsch dihydropyridine synthesis) and as a precursor for bioactive molecules . The isopropoxy group confers steric and electronic effects, influencing solubility, stability, and intermolecular interactions compared to other alkoxy-substituted analogs .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 3-oxo-4-propan-2-yloxybutanoate

InChI

InChI=1S/C8H14O4/c1-6(2)12-5-7(9)4-8(10)11-3/h6H,4-5H2,1-3H3

InChI Key

AIDRUTSWUIBYDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-(propan-2-yloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-4-(propan-2-yloxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(propan-2-yloxy)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 3-oxo-4-(propan-2-yloxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-(propan-2-yloxy)butanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate (CAS 1228386-26-2)

  • Structural Differences : Replaces the methyl ester (CH₃O) with an ethyl ester (C₂H₅O) and the isopropoxy group with an allyloxy (propenyloxy) substituent.
  • Physicochemical Properties: Property Methyl 3-oxo-4-(propan-2-yloxy)butanoate Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate Molecular Formula C₈H₁₄O₄ C₉H₁₄O₄ Molecular Weight 174.19 g/mol 188.20 g/mol Boiling Point Not reported ~309°C (estimated) Key Applications Intermediate in dihydropyridine synthesis Used in click chemistry and polymer modifications
  • Reactivity : The allyloxy group in the ethyl derivative allows for additional reactivity in radical or transition-metal-catalyzed coupling reactions, unlike the isopropoxy variant, which is more sterically hindered .

Ethyl 3-oxo-4-(p-tolyl)butanoate

  • Structural Differences : The isopropoxy group is replaced with a para-tolyl (aromatic) substituent.
  • Physicochemical Properties: Property this compound Ethyl 3-oxo-4-(p-tolyl)butanoate Molecular Formula C₈H₁₄O₄ C₁₃H₁₆O₃ Molecular Weight 174.19 g/mol 220.26 g/mol Density ~1.1 g/cm³ (estimated) 1.073 g/cm³ Key Applications Drug intermediates Aromatic heterocycle synthesis
  • Reactivity : The para-tolyl group enhances π-π stacking interactions, making this compound more suitable for crystallographic studies (e.g., via SHELX or ORTEP software) .

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

  • Structural Differences : Features a trifluorophenyl substituent instead of isopropoxy.
  • Physicochemical Properties: Property this compound Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Molecular Formula C₈H₁₄O₄ C₁₁H₉F₃O₃ Molecular Weight 174.19 g/mol 246.18 g/mol Key Applications Flexible intermediates Fluorinated drug candidates (e.g., kinase inhibitors)
  • Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity at the β-keto position, accelerating nucleophilic additions .

Key Research Findings

Synthetic Utility: this compound exhibits superior yields (>85%) in Hantzsch dihydropyridine synthesis compared to ethyl analogs (70–80%) due to reduced steric hindrance . Allyloxy and trifluorophenyl derivatives show enhanced regioselectivity in click chemistry but require harsher conditions (e.g., Cu catalysis) .

Biological Relevance :

  • The trifluorophenyl analog demonstrates 10-fold higher inhibitory activity against bacterial enzymes compared to the isopropoxy variant, attributed to fluorine’s electronegativity .

Crystallographic Behavior: Para-tolyl derivatives form stable monoclinic crystals (space group P2₁/c), while isopropoxy analogs often require SHELXL for refinement due to disordered alkoxy groups .

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